molecular formula C11H17NO B2645850 4-Methyl-2-(pyridin-2-yl)pentan-2-ol CAS No. 865075-15-6

4-Methyl-2-(pyridin-2-yl)pentan-2-ol

Cat. No.: B2645850
CAS No.: 865075-15-6
M. Wt: 179.263
InChI Key: UGFJQWGSTJSXAG-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-2-yl)pentan-2-ol is a tertiary alcohol featuring a pyridine ring substituted at the 2-position of a branched pentanol backbone.

Properties

IUPAC Name

4-methyl-2-pyridin-2-ylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)8-11(3,13)10-6-4-5-7-12-10/h4-7,9,13H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFJQWGSTJSXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C1=CC=CC=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol typically involves the reaction of 2-pyridinemethanol with isobutyraldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired alcohol. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .

Industrial Production Methods

Industrial production of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyridin-2-yl)pentan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-(pyridin-2-yl)pentan-2-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The alcohol group can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

4-Methyl-2-(1-((6-methylpyridin-2-yl)methyl)-1H-tetrazol-5-yl)pentan-2-ol (9j)
  • Structure : Similar backbone but incorporates a tetrazole ring linked via a methyl group to the pyridine.
  • Key Data :
    • 13C NMR : δ 160.01 (pyridine C), 68.58 (alcohol-bearing C), 24.62 (methyl branch) .
    • HR-MS : [M+H]+ 272.1513 (C14H17N5O) .
4-Methyl-2-(pyridin-3-yloxy)-pentansäure (34)
  • Structure : Pyridin-3-yloxy group replaces the pyridin-2-yl group; includes a carboxylic acid.
  • Synthesis: Derived via Mitsunobu reaction with (pyridin-2-yl)-methanol .
  • Application : Acts as a template for ligands with indolizine frameworks, suggesting utility in receptor binding studies .
Mapracorat (R-1,1,1-trifluoro-4-(5-fluoro-2,3-dihydrobenzofuran-7-yl)-4-methyl-2-{[(2-methyl-5-quinolyl)amino]-methyl}pentan-2-ol)
  • Structure: Complex derivative with trifluoromethyl, dihydrobenzofuran, and quinoline groups.
  • Activity : Glucocorticoid receptor agonist with anti-inflammatory properties; DMSO solubility (100 µM stock) .
  • Comparison : The pyridine moiety in the target compound is simpler, lacking the extended aromatic systems seen in mapracorat .
4-Methyl-1-phenylpentan-2-ol
  • Structure : Phenyl group replaces pyridin-2-yl.
  • Key Difference: Reduced polarity due to the non-heterocyclic aromatic ring, impacting solubility and interaction profiles .

Physicochemical Properties

Compound Molecular Formula Key Functional Groups Notable Data (NMR/MS) Reference
4-Methyl-2-(pyridin-2-yl)pentan-2-ol C11H17NO Pyridin-2-yl, tertiary alcohol Not explicitly provided N/A
9j C14H17N5O Tetrazole, methylpyridine δ 68.58 (C-OH), [M+H]+ 272.1513
Mapracorat C23H22F4N2O3 Trifluoromethyl, quinoline Soluble in DMSO (100 µM)
4-Methyl-1-phenylpentan-2-ol C12H18O Phenyl, tertiary alcohol N/A

Biological Activity

4-Methyl-2-(pyridin-2-yl)pentan-2-ol, a compound featuring a pyridine moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol is C12H17NC_{12}H_{17}N, characterized by a pentanol backbone with a pyridine ring. The presence of the methyl and pyridine groups significantly influences its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The following sections detail specific activities associated with 4-Methyl-2-(pyridin-2-yl)pentan-2-ol.

1. Anti-inflammatory Activity

A study investigating phosphodiesterase (PDE) inhibitors highlighted the potential of similar compounds in reducing inflammation. PDE4 inhibitors are particularly relevant in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The inhibition of TNF-α production is a crucial assay for evaluating the pharmacological effects of these compounds .

Table 1: PDE Inhibition Potency

CompoundIC50 (nM)Selectivity (PDE4/PDE7)
5v26>2000
11a6>2000
5k3.5>2000

This table illustrates the potency of various PDE4 inhibitors, suggesting that structural modifications can enhance anti-inflammatory properties.

2. Neuroprotective Effects

Another area of interest is the neuroprotective potential of compounds related to 4-Methyl-2-(pyridin-2-yl)pentan-2-ol. For instance, pyrazolopyrazines, which share structural similarities, have been identified as negative allosteric modulators for mGluR5 receptors, showing promise in models of Parkinson's disease .

Case Study: mGluR5 Modulators

In a study involving mGluR5 negative allosteric modulators, compounds demonstrated significant efficacy in reducing dyskinesia in nonhuman primate models . The structural insights from these studies may inform the design of derivatives of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol aimed at neuroprotection.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure can lead to enhanced biological activity. For example, increasing lipophilicity or altering functional groups on the pyridine ring has been shown to affect binding affinity and selectivity towards specific targets.

Table 2: SAR Insights

ModificationEffect on Activity
Addition of halogensIncreased potency
Methyl substitution on pyridineEnhanced selectivity
Alteration of alkyl chain lengthVaried pharmacokinetics

These insights are critical for guiding future research and development efforts focused on optimizing the biological activity of this compound.

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